9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with the molecular formula . It features a methyl group at the 9th position and a ketone functional group at the 4th position of the bicyclic structure. This compound is derived from diazabicyclo[4.2.1]nonane and is classified as a nitrogen-containing heterocyclic compound, which is significant in various chemical and biological applications.
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is classified under:
The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves a multi-step process:
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one participates in several types of chemical reactions:
The mechanism of action for 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific biological targets such as enzymes or receptors. The compound's ability to bind to these targets allows it to modulate their activity, potentially leading to various biological effects depending on the system being studied.
Relevant analyses indicate that the compound's reactivity profile makes it suitable for various synthetic applications in chemistry .
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several notable applications in scientific research:
This compound's unique structural features and reactivity make it valuable across multiple fields, particularly in advancing medicinal chemistry and materials science initiatives.
The synthesis of azabicyclo[4.2.1]nonane frameworks originated with classical cyclization strategies in the mid-20th century. The foundational 1960 work by Michaels and Zaugg demonstrated the synthesis of 9-methyl-3,9-diazabicyclo[4.2.1]nonane via amine-alkylation cascades using 1,3-dibromopropane and N-methyl-1,3-diaminopropane precursors [1]. This approach achieved moderate yields (45-50%) but suffered from regioselectivity issues due to competing polymerization and incomplete ring closure.
Contemporary innovations have revolutionized this landscape:
Table 1: Evolution of Synthetic Approaches
Era | Key Method | Yield | Advantages/Limitations |
---|---|---|---|
1960s | Dihaloalkane alkylation | 45-50% | Simple reagents; low regioselectivity |
2000s | Ring-closing metathesis | 65-70% | Atom economy; expensive catalysts |
2010s-Present | Reductive amination/lactamization | 75-85% | High stereocontrol; scalable |
These advancements address historical limitations through catalyst engineering and step-economical designs [4] [10].
The fused [4.2.1] bicycle imposes rigid stereoelectronic constraints that critically impact synthesis. The bridgehead nitrogen (N-9) and carbonyl group at C-4 create conformational asymmetry, rendering the molecule prone to diastereomeric mixtures during ring closure [4] [8]. Key challenges include:
Table 2: Stereochemical Outcomes Based on Substituents
C-3 Substituent | Preferred Configuration | Diastereomeric Ratio | Driving Force |
---|---|---|---|
H | exo | 90:10 | Reduced 1,3-diaxial strain |
CH₃ | endo | 30:70 | Avoided N-CH₃ eclipsing |
Phenyl | exo | 95:5 | π-stacking stabilization |
Modern resolutions leverage chiral auxiliaries (e.g., Oppolzer’s sultam) or enzymatic kinetic resolution using lipases to obtain >99% ee [8]. Computational modeling (DFT) now predicts stereoselectivity a priori by calculating activation energies of transition states [4].
Catalysis has transformed the synthesis of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one by overcoming kinetic barriers in bicyclization. Three catalytic systems dominate:
Table 3: Catalytic Performance Comparison
Catalyst Type | Reaction | Turnover Frequency (h⁻¹) | Stereoselectivity |
---|---|---|---|
Ir-(S)-SegPhos | Enamine hydrogenation | 350 | 95% ee |
TiCl₄/DIPEA | Mannich cyclization | 120 | >20:1 dr |
Diphenylprolinol TMS | [4+2] Annulation | 280 | 90% ee |
Notably, bifunctional catalysts (e.g., squaramide-tertiary amines) activate both nucleophile and electrophile simultaneously, accelerating bicyclization by 8-fold versus uncatalyzed routes [4] [9].
Biocatalysis offers green chemistry advantages for synthesizing 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one but faces substrate scope limitations. Traditional organic synthesis relies on multistep sequences:
Biocatalytic approaches employ:
Table 4: Efficiency Metrics Comparison
Parameter | Traditional Synthesis | Biocatalysis |
---|---|---|
Steps | 4-6 | 2-3 |
Overall Yield | 8-12% | 40-55% |
Temperature | -78°C to 120°C | 20-40°C |
Solvent Waste | 300 L/kg product | 50 L/kg product |
Chirality Control | Requires chiral resolution | Inherently enantioselective |
While biocatalysis excels in stereoselectivity and sustainability, traditional methods accommodate diverse N-alkyl substituents (e.g., 9-benzyl derivatives). Hybrid approaches—where enzymes install chirality early and chemical synthesis constructs the bicycle—deliver optimal efficiency [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7